molecular formula C25H31NO B1261507 Butaclamolum CAS No. 51152-91-1

Butaclamolum

Cat. No. B1261507
CAS RN: 51152-91-1
M. Wt: 361.5 g/mol
InChI Key: ZZJYIKPMDIWRSN-RQTOMXEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A benzocycloheptapyridoisoquinolinol that has been used as an antipsychotic, especially in schizophrenia.

Scientific Research Applications

Enantioanalysis and Chiral Selectors

Butaclamol, an antipsychotic drug used in schizophrenia treatment, has been a subject of research in enantioanalysis, which is the study of the separation of different enantiomers. The macrocyclic antibiotics vancomycin and teicoplanin have been proposed as chiral selectors in this context. These chiral selectors have been used to design enantioselective, potentiometric membrane electrodes (EPMEs) for the assay of (-)butaclamol. This research has implications for accurately measuring butaclamol's enantiomers in medical and scientific settings (Stefan-van Staden et al., 2010).

Butaclamol and Histone Deacetylase Inhibition

In another study, the focus was on butyrate, which is structurally similar to butaclamol, and its role as a histone deacetylase inhibitor (HDACi). Butyrate's mechanism of action in cancer prevention was explored, particularly through its effects on histone deacetylation and alterations in global protein acetylation. This research provides insights into the broader implications of similar compounds like butaclamol in cancer prevention and treatment (Leech et al., 2008).

Role in Disease Resistance and Inflammation

Butyrate, which shares structural features with butaclamol, has been studied for its role in enhancing disease resistance and alleviating inflammation. A study on piglets treated with butyrate demonstrated its capacity to upregulate host defense peptides, leading to the elimination of harmful bacteria and reduction of inflammation. This highlights the potential of butaclamol-like compounds in treating inflammatory diseases and enhancing disease resistance (Xiong et al., 2016).

properties

CAS RN

51152-91-1

Molecular Formula

C25H31NO

Molecular Weight

361.5 g/mol

IUPAC Name

(1R,6S,8R)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol

InChI

InChI=1S/C25H31NO/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25/h4-10,21-22,27H,11-16H2,1-3H3/t21-,22-,25+/m1/s1

InChI Key

ZZJYIKPMDIWRSN-RQTOMXEWSA-N

Isomeric SMILES

CC(C)(C)[C@@]1(CCN2C[C@@H]3C4=CC=CC=C4CCC5=C3C(=CC=C5)[C@H]2C1)O

SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

Canonical SMILES

CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O

synonyms

AY 23,028
AY-23,028
AY23,028
Butaclamol
Butaclamol Hydrochloride
Hydrochloride, Butaclamol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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